molecular formula C9H11NO2 B13153128 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13153128
M. Wt: 165.19 g/mol
InChI Key: DEUPSLCPZGPEBS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one is an organic compound that features a cyclopropyl group, a hydroxymethyl group, and a dihydropyridinone ring

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its structural properties make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one include other cyclopropyl-substituted dihydropyridinones and hydroxymethyl derivatives. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • Cyclopropyl-substituted pyridines
  • Hydroxymethyl-substituted pyridones
  • Other dihydropyridinone derivatives

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-cyclopropyl-3-(hydroxymethyl)pyridin-2-one

InChI

InChI=1S/C9H11NO2/c11-6-7-2-1-5-10(9(7)12)8-3-4-8/h1-2,5,8,11H,3-4,6H2

InChI Key

DEUPSLCPZGPEBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC=C(C2=O)CO

Origin of Product

United States

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